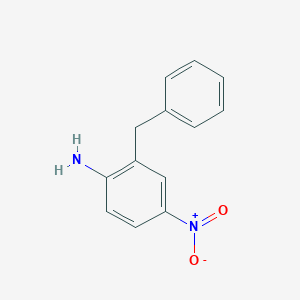

2-Benzyl-4-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

2-benzyl-4-nitroaniline |

InChI |

InChI=1S/C13H12N2O2/c14-13-7-6-12(15(16)17)9-11(13)8-10-4-2-1-3-5-10/h1-7,9H,8,14H2 |

InChI Key |

SRLZVIVUBOKWHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC(=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Structural Elucidation and Solid State Characterization of 2 Benzyl 4 Nitroaniline Derivatives

X-ray Crystallography Studies

X-ray crystallography offers unparalleled insight into the atomic and molecular structure of a crystalline solid. This section details the methods used to grow single crystals of 2-Benzyl-4-nitroaniline derivatives and the subsequent analysis of their crystal structures.

The growth of high-quality single crystals is a prerequisite for successful single-crystal X-ray diffraction analysis. For derivatives of this compound, particularly the well-studied N-benzyl-2-methyl-4-nitroaniline (BNA), several melt and solution-based techniques have been employed.

Czochralski Pulling: Single crystals of BNA have been successfully grown from a melt environment using the Czochralski (Cz) pulling technique. researchgate.net This method involves using a seed crystal, which is dipped into a crucible of molten BNA and slowly pulled upwards while being rotated, allowing for the controlled solidification and growth of a large, high-quality single crystal. researchgate.net

Vertical Bridgman Method: The vertical Bridgman method has also been utilized to grow large single crystals of BNA with dimensions suitable for optical studies. researchgate.net In this technique, a crucible containing the molten compound is slowly passed through a temperature gradient, initiating crystallization from the cooler end.

Micro-Pulling Down Method: For applications requiring fiber crystals, the micro-pulling down (μ-PD) method has been effectively used to grow BNA fiber single crystals with diameters of 1–2 mm. researchgate.net

Slow Evaporation: A common solution-based technique involves dissolving the synthesized compound in a suitable solvent, such as ethanol (B145695), and allowing the solvent to evaporate slowly at room temperature. This method was used to obtain single crystals of the isomer N-benzyl-3-nitroaniline. researchgate.net

The crystal system and space group describe the symmetry of the crystal lattice. Analysis of this compound derivatives reveals that minor changes in molecular structure, such as the position of the nitro group or the addition of a methyl group, can lead to different crystal packing and symmetry.

For instance, N-benzyl-2-methyl-4-nitroaniline (BNA) crystallizes in the non-centrosymmetric orthorhombic system, which is a prerequisite for second-order nonlinear optical (NLO) effects. researchgate.net In contrast, the isomer N-benzyl-3-nitroaniline adopts a monoclinic crystal system. researchgate.net

Table 1: Crystal System and Space Group Data for this compound Derivatives

| Compound | Crystal System | Space Group |

|---|---|---|

| N-benzyl-2-methyl-4-nitroaniline (BNA) | Orthorhombic | Pna2₁ |

| N-benzyl-3-nitroaniline | Monoclinic | P2₁/c |

The unit cell is the basic building block of a crystal. Its dimensions (a, b, c) and angles (α, β, γ) are precisely determined through single-crystal X-ray diffraction and refined to achieve a high degree of accuracy. These parameters for BNA and N-benzyl-3-nitroaniline are detailed below.

Table 2: Unit Cell Parameters for this compound Derivatives

| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

|---|---|---|---|---|---|---|---|

| N-benzyl-2-methyl-4-nitroaniline (BNA) | 5.624 | 7.255 | 19.571 | 90 | 90 | 90 | 798.1 |

| N-benzyl-3-nitroaniline | 5.3359 | 19.2285 | 5.6017 | 90 | 91.569 | 90 | 574.04 |

The molecular conformation of benzyl-nitroaniline derivatives is characterized by a significant twist between the planes of the two aromatic rings. This non-planar, bent conformation is a common feature in this class of compounds. The degree of this twist is quantified by the dihedral angle between the rings.

In the case of N-benzyl-3-nitroaniline, the dihedral angle between the phenyl and nitrophenyl ring planes is 86.0(6)°. researchgate.netirb.hr Similarly, in N-(2,4-dichlorobenzyl)-4-nitroaniline, the two benzene (B151609) rings are nearly perpendicular, with a dihedral angle of 89.1(1)°. This significant rotation around the central C-N bonds is a defining conformational feature. The torsion angle about the central C—N—C—C bond in N-benzyl-3-nitroaniline is 72.55 (19)°. researchgate.net

The arrangement of molecules in the crystal lattice is directed by a network of intermolecular interactions. In many nitroaniline derivatives, classical hydrogen bonds play a primary role in defining the supramolecular structure.

However, a noteworthy structural feature of N-benzyl-4-nitroaniline is the reported absence of classical N—H⋯O hydrogen bonds. researchgate.net The position of the strongly electron-withdrawing nitro group in the para position appears to influence the supramolecular aggregation in a way that precludes this type of interaction. This is in stark contrast to its isomer, N-benzyl-3-nitroaniline, where molecules are connected into chains by classical N—H⋯O hydrogen bonds (with an N···O distance of 3.263 Å), which are further supported by weaker, non-classical C—H⋯O interactions. researchgate.net The absence of strong, directional hydrogen bonds in the 4-nitro isomer suggests that weaker interactions, such as C—H⋯π or π-π stacking, may play a more significant role in its crystal packing, although specific studies detailing these are limited.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science. Different polymorphs of the same compound can exhibit different physical properties. While studies on the polymorphism of this compound itself are not widely available, research has been conducted on its derivatives. For example, the polymorphism of N-benzyl-2-methyl-4-nitroaniline has been investigated using techniques such as Raman spectroscopy, indicating that this derivative may exist in multiple crystalline forms. The implications of such polymorphism can be significant, potentially affecting properties relevant to applications like nonlinear optics.

Advanced Spectroscopic Characterization

The unequivocal structural determination and in-depth characterization of this compound and its derivatives rely on a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, electronic properties, and vibrational modes of the compound, collectively confirming its identity and purity.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of this compound. The spectra are interpreted by assigning absorption bands to specific molecular vibrations, such as stretching, bending, and rocking motions.

The analysis of the closely related parent compound, 4-nitroaniline (B120555) (4NA), provides a foundational understanding of the key vibrational modes. jchps.com The primary aromatic amine group (NH₂) in 4NA exhibits characteristic N-H stretching frequencies in the 3300-3500 cm⁻¹ region. jchps.com Specifically, asymmetric and symmetric stretching vibrations are observed around 3545 cm⁻¹ and 3434 cm⁻¹ (FT-IR), respectively. jchps.com The nitro group (NO₂), a strong electron-withdrawing substituent, gives rise to intense absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For 4NA, these are typically found near 1580 cm⁻¹ (asymmetric) and 1320 cm⁻¹ (symmetric) in the FT-IR spectrum. jchps.com

In derivatives like this compound, additional vibrational modes arise from the benzyl (B1604629) group. These include the stretching vibrations of the aromatic C-H bonds of the benzyl ring (typically above 3000 cm⁻¹), as well as vibrations from the methylene (B1212753) (-CH₂) bridge. jchps.com The presence of both the 4-nitroaniline core and the benzyl substituent leads to a complex but interpretable spectrum that confirms the presence of all constituent parts of the molecule. Studies on various substituted nitroanilines have provided detailed assignments for these and other vibrations, including C-N stretching, C-C stretching, and in-plane and out-of-plane C-H bending modes. jchps.comnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in FT-IR | Typical Wavenumber (cm⁻¹) in FT-Raman | Assignment Source |

|---|---|---|---|

| N-H Asymmetric Stretching | ~3545 | - | jchps.com |

| N-H Symmetric Stretching | ~3434 | ~3436 | jchps.com |

| Aromatic C-H Stretching | 3041 - 3100 | 3038 - 3098 | jchps.com |

| NO₂ Asymmetric Stretching | ~1580 | ~1583 | jchps.com |

| C-C Aromatic Stretching | 1330 - 1528 | 1328 - 1577 | jchps.com |

| NO₂ Symmetric Stretching | ~1320 | ~1318 | jchps.com |

| C-N Stretching | 1265 - 1270 | 1261 - 1273 | jchps.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.

In the ¹H-NMR spectrum of this compound, distinct signals are expected for each type of proton. The protons on the 4-nitrophenyl ring typically appear as doublets in the aromatic region. For the parent 4-nitroaniline, these signals are observed around 7.9-8.0 ppm (protons ortho to the nitro group) and 6.6-6.7 ppm (protons meta to the nitro group). chemicalbook.comrsc.org The five protons of the benzyl group's phenyl ring usually appear as a multiplet between 7.2 and 7.5 ppm. rsc.org A key diagnostic signal is the singlet corresponding to the two methylene (-CH₂) protons of the benzyl group, typically found around 4.3-4.5 ppm. rsc.orgchemicalbook.com The N-H proton of the secondary amine is also observable, often as a broad singlet. rsc.org

The ¹³C-NMR spectrum provides complementary information about the carbon skeleton. The carbon atoms of the 4-nitrophenyl ring show characteristic shifts influenced by the electron-donating amine and electron-withdrawing nitro groups. For 4-nitroaniline, the carbon bearing the nitro group is significantly downfield (around 156 ppm), while the carbon attached to the amino group is found further upfield. rsc.orgrsc.org The carbons of the benzyl group also give rise to distinct signals, with the methylene carbon appearing around 48-55 ppm and the aromatic carbons appearing in the 127-140 ppm range, depending on their position. rsc.orgrsc.org

| Proton Type (¹H-NMR) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment Source |

|---|---|---|---|

| -C₆H₄-NO₂ (ortho to NO₂) | ~7.9 - 8.0 | Doublet | chemicalbook.comrsc.org |

| -C₆H₅ (Benzyl ring) | ~7.2 - 7.5 | Multiplet | rsc.org |

| -C₆H₄-NO₂ (meta to NO₂) | ~6.6 - 6.7 | Doublet | chemicalbook.comrsc.org |

| -NH- | Variable | Broad Singlet | rsc.org |

| -CH₂- | ~4.3 - 4.5 | Singlet | rsc.orgchemicalbook.com |

| Carbon Type (¹³C-NMR) | Expected Chemical Shift (δ, ppm) | Assignment Source |

|---|---|---|

| C-NO₂ | ~156 | rsc.org |

| C-NH (4-nitrophenyl ring) | ~148 | rsc.orgrsc.org |

| Aromatic Carbons (Benzyl & Nitrophenyl) | ~112 - 140 | rsc.orgrsc.orgrsc.org |

| -CH₂- | ~48 - 55 | rsc.orgrsc.org |

UV-Vis spectroscopy probes the electronic transitions within a molecule. For compounds like this compound, the spectrum is dominated by the electronic properties of the 4-nitroaniline chromophore. This system is a classic example of a "push-pull" molecule, with the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) at opposite ends of a π-conjugated system (the phenyl ring).

This arrangement facilitates a strong intramolecular charge transfer (ICT) upon photoexcitation. acs.org The primary absorption band observed in the UV-Vis spectrum of p-nitroaniline and its derivatives corresponds to a π→π* transition with significant ICT character, where electron density moves from the amino group and benzene ring towards the nitro group. chemrxiv.orgresearchgate.net This transition results in a strong absorption band typically below 400 nm. jchps.com For 4-nitroaniline, the lower cut-off wavelength is reported at 398 nm. jchps.com The position of this absorption maximum is sensitive to the solvent environment, exhibiting a redshift (a shift to longer wavelengths) in more polar solvents, which stabilize the more polar excited state. acs.orgchemrxiv.orgnih.govrsc.org Studies on various p-nitroaniline derivatives show that electron-donating substituents tend to redshift the absorption spectrum, while electron-withdrawing groups cause a blueshift. nih.gov

| Compound | λmax (nm) | Transition Type | Key Feature | Source |

|---|---|---|---|---|

| 4-Nitroaniline | ~380 - 398 | π→π* | Intramolecular Charge Transfer (ICT) | jchps.comresearchgate.net |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₃H₁₂N₂O₂), the expected molecular weight is approximately 228.25 g/mol , and a high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation of this compound under electron ionization (EI) or other ionization methods is governed by the cleavage of the weakest bonds and the formation of the most stable fragment ions. Key fragmentation pathways for this molecule include:

Benzylic Cleavage: The C-N bond between the methylene group and the aniline (B41778) nitrogen is susceptible to cleavage. This can lead to the formation of a stable benzyl cation (C₇H₇⁺) or the even more stable tropylium ion, both of which give a characteristic peak at an m/z of 91. rsc.orgnih.gov This is often the base peak in the mass spectra of benzyl derivatives.

Fragmentation of the Nitroaromatic Moiety: Nitroaromatic compounds typically show losses of nitro-related groups. Common fragmentation includes the loss of a nitro radical (•NO₂, M-46) or a nitric oxide radical (•NO, M-30). nih.govresearchgate.net

Amine Fragmentation: Protonated benzylamines studied under tandem mass spectrometry conditions often show an initial loss of ammonia (NH₃). nih.govresearchgate.net Further fragmentation can then occur from the resulting ion.

Other Fragments: Loss of the entire benzyl group can lead to a fragment corresponding to the 4-nitroaniline radical cation. Subsequent fragmentation of the aromatic rings can also occur.

The combination of the molecular ion peak and these characteristic fragment ions provides definitive confirmation of the structure of this compound.

| m/z Value | Possible Fragment Ion | Associated Fragmentation Pathway | Source |

|---|---|---|---|

| 228 | [C₁₃H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) | - |

| 182 | [M - NO₂]⁺ | Loss of nitro group | researchgate.net |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) | rsc.orgnih.gov |

| 77 | [C₆H₅]⁺ | Phenyl cation from benzyl group | rsc.org |

Computational Chemistry and Theoretical Modeling of 2 Benzyl 4 Nitroaniline

Density Functional Theory (DFT) Applications

Detailed DFT studies on 2-Benzyl-4-nitroaniline are not available in the reviewed literature. Computational studies on related molecules like 4-nitroaniline (B120555) (4NA) have utilized DFT methods (B3LYP/6-311++G(d,p)) to perform quantum mechanical calculations of energies, geometries, and vibrational wavenumbers, showing good agreement with experimental data . Similar analyses for this compound would be necessary to understand its specific properties.

Geometry Optimization and Conformational Analysis

No specific studies on the geometry optimization or conformational analysis of this compound were found. Such an analysis would be crucial to determine the stable conformations, particularly the rotational barrier and orientation of the benzyl (B1604629) group relative to the nitroaniline plane, which heavily impacts its molecular properties.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular energy gap)

Calculations of HOMO-LUMO energies and the resultant energy gap for this compound have not been reported. For the related compound 4-nitroaniline, the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule researchgate.net. A similar analysis for this compound would elucidate its electronic charge transfer characteristics, reactivity, and kinetic stability.

Prediction of Spectroscopic Properties (e.g., Normal vibrations, UV-Vis spectra)

There are no available theoretical predictions or experimental spectra (FTIR, Raman, UV-Vis) specifically for this compound in the searched literature. For comparison, studies on 4-nitroaniline have successfully correlated calculated vibrational frequencies with experimental FTIR and Raman data and interpreted its electronic absorption spectrum jchps.com.

Calculation of Molecular Dipole Moments and Polarizability

Specific values for the molecular dipole moment and polarizability of this compound determined through computational methods are not documented. The dipole moment and polarizability are key indicators of a molecule's polarity and its potential for non-linear optical (NLO) applications. Studies on 4-nitroaniline derivatives have shown that these properties are highly dependent on the molecular structure and substituent groups researchgate.net.

Molecular Interactions and Charge Transfer Studies

While charge transfer is a known characteristic of nitroaniline derivatives, specific studies detailing these interactions for this compound are absent.

Intermolecular Hydrogen Bonding and Stacking Interactions (e.g., N—H···N, O—H···N bond lengths)

There is no crystallographic or computational data available that describes the intermolecular hydrogen bonding or π-π stacking interactions for this compound. For related compounds like N-Benzyl-3-nitroaniline, molecules are connected into chains by N—H···O hydrogen bonds researchgate.net. The specific substitution pattern in this compound would likely lead to unique intermolecular arrangements.

Vibronic Couplings and Their Role in Optical Properties

Vibronic couplings, the interactions between electronic and vibrational states, are crucial in determining the optical properties of molecules, particularly those with significant charge-transfer characteristics like this compound. In the closely related N-benzyl-2-methyl-4-nitroaniline (BNA), vibronic couplings have been identified as playing a significant role in its nonlinear optical (NLO) properties. mdpi.comnih.gov

Studies on BNA, utilizing techniques such as Resonance Raman spectroscopy, have revealed that both intramolecular and intermolecular charge transfers are coupled with various vibrational modes. nih.govacs.org For this compound, a similar "push-pull" system exists, with the benzylamino group acting as an electron donor and the nitro group as a strong electron acceptor, connected through a π-conjugated aniline (B41778) ring. This architecture facilitates a significant intramolecular charge transfer upon electronic excitation.

The vibrational modes most likely to be involved in vibronic coupling in this compound would be those associated with the components of this charge-transfer system. Specifically, the stretching and bending vibrations of the nitro group (NO₂) and the C-N stretching of the amino group are expected to be strongly coupled to the electronic transitions. acs.org The benzyl group, while not directly part of the primary π-conjugated system of the nitroaniline moiety, can influence the electronic environment of the donor nitrogen atom and participate in intermolecular interactions, which can also contribute to vibronic effects. nih.gov

The intensity of certain bands in the Resonance Raman spectrum is enhanced when the excitation wavelength is near an electronic absorption band, a phenomenon that directly probes vibronic coupling. For BNA, the strong relative intensity of the symmetric NO₂ stretching, δ(NO₂) bending, and τ(C-NO₂) torsion vibration bands in the Resonance Excitation Profiles (REPs) indicates that vibronic couplings involving intermolecular charge transfer contribute significantly to the electrical anharmonicity, a key factor in NLO activity. acs.org A similar pattern of vibronic enhancement would be anticipated for this compound, underscoring the importance of these couplings in its optical response.

Natural Bond Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool for understanding the delocalization of electron density and the nature of bonding within a molecule. For this compound, an NBO analysis would provide a quantitative picture of the intramolecular charge transfer from the electron-donating benzylamino group to the electron-withdrawing nitro group.

The charge distribution in this compound would be characterized by a net negative charge on the nitro group, particularly on the oxygen atoms, and a net positive charge on the amino nitrogen and the attached benzyl group. The carbon atoms of the aniline ring would exhibit a more complex charge distribution due to the competing effects of the donor and acceptor groups. Mulliken atomic charge calculations on related nitroaromatic compounds confirm that the oxygen atoms of the nitro group are typically the most negatively charged centers in the molecule. mdpi.com

An illustrative NBO analysis for a molecule like this compound would likely show the following key interactions:

| Donor NBO | Acceptor NBO | Estimated Stabilization Energy (E(2)) in kcal/mol |

| LP(1) N(amino) | π(C-C) (aniline ring) | High |

| π(C-C) (aniline ring) | π(N-O) (nitro group) | High |

| π(C-C) (aniline ring) | π*(C-N) (nitro group) | Moderate |

This table is an illustrative example based on typical values for similar molecular structures and is intended to represent the expected nature of electronic interactions in this compound.

This charge delocalization is fundamental to the molecule's polarity, dipole moment, and its potential for nonlinear optical applications. thaiscience.info

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP is calculated from the electron density and provides a color-coded map of the electrostatic potential on the molecular surface.

For this compound, the MESP map is expected to show distinct regions of positive and negative potential, reflecting the molecule's "push-pull" electronic structure. Based on studies of p-nitroaniline and other nitroaromatic compounds, the following features would be anticipated in the MESP map of this compound: thaiscience.info

Negative Potential (Red/Yellow): The most negative electrostatic potential would be localized around the oxygen atoms of the nitro group. This is due to the high electronegativity of oxygen and the electron-withdrawing nature of the nitro group, making this region a prime target for electrophilic attack.

Positive Potential (Blue): Regions of positive electrostatic potential would be expected around the hydrogen atoms of the amino group and the benzyl group. These areas are electron-deficient and would be susceptible to nucleophilic attack.

Intermediate Potential (Green): The aromatic rings would likely exhibit a more neutral or intermediate potential, with variations depending on the proximity to the electron-donating and electron-withdrawing substituents.

The MESP map provides a clear visual representation of the charge separation within the molecule, which is a direct consequence of the intramolecular charge transfer. This charge separation is responsible for the molecule's large dipole moment and is a key prerequisite for second-order nonlinear optical activity. thaiscience.info The distinct positive and negative regions on the MESP also provide insights into how the molecule might interact with other molecules and its environment, influencing properties such as solubility and crystal packing.

Advanced Applications of 2 Benzyl 4 Nitroaniline in Materials Science and Photonics

Nonlinear Optical (NLO) Properties

BNA is a promising material for various NLO applications due to its large second-order optical nonlinearity. optica.org Its molecular structure, featuring a benzyl (B1604629) group, contributes to its notable NLO response.

Second Harmonic Generation (SHG) and Third-Order Nonlinearity

BNA exhibits significant second harmonic generation (SHG) efficiency. Studies have shown that BNA's SHG efficiency is approximately three times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO crystal. researchgate.net This high efficiency is attributed to the molecular arrangement and charge transfer characteristics within the crystal. nih.govmdpi.com While BNA is primarily known for its second-order nonlinearity, research into its third-order nonlinear effects is also an active area. The nonlinear refractive index of BNA at 800 nm has been calculated by analyzing the transmitted laser spectrum. nih.gov

Determination of NLO Coefficients (e.g., d-tensor components, β, n2, χ(3))

The characterization of BNA's NLO coefficients is crucial for designing and optimizing NLO devices. The full elements of the second-order NLO tensor of BNA have been determined using the Maker fringe technique on precisely processed crystal slabs. nih.govresearchgate.net This method allows for the quantitative measurement of the five nonvanishing second-order NLO coefficients. nih.govresearchgate.net

Key d-tensor components of BNA have been reported as d₃₃ ≈ 234 pm/V, which is among the largest values for yellow NLO materials. researchgate.netnih.govresearchgate.net Other reported values include d₂₄ = 4.5 ± 0.2 pm/V at 0.6745 μm. optica.org The magnitudes of the d-tensor components for SHG at an excitation wavelength of 1064 nm have been determined as d₃₃₃=234± 31 pm/V and d₃₂₂=15.6± 0.9 pm/V, with d₃₁₁ being negligible. researchgate.net The relative magnitudes have been determined to be d₃₃₃=(17± 9)× d₃₂₂, d₃₂₂>d₃₁₁, and d₃₁₁˜ 0. researchgate.net

The nonlinear refractive index (n₂) of BNA has also been a subject of investigation, with calculations performed based on the transmitted laser spectrum. nih.gov

Table 1: Reported NLO Coefficients of 2-Benzyl-4-nitroaniline (BNA)

| NLO Coefficient | Value | Wavelength | Measurement Technique | Reference |

| d₃₃ | ~234 pm/V | Not Specified | Not Specified | researchgate.netnih.gov |

| d₃₃ | ~230 pm/V | Not Specified | Not Specified | spiedigitallibrary.org |

| d₃₃₃ | 234 ± 31 pm/V | 1064 nm | Maker-fringe & Phase-matching | researchgate.net |

| d₃₂₂ | 15.6 ± 0.9 pm/V | 1064 nm | Maker-fringe & Phase-matching | researchgate.net |

| d₂₄ | 4.5 ± 0.2 pm/V | 0.6745 μm | Not Specified | optica.org |

This table is based on available data and may not be exhaustive.

Phase-Matching Conditions and Tunability in THz Generation

BNA is particularly well-suited for widely tunable terahertz (THz) wave generation through difference-frequency generation (DFG). researchgate.netnih.gov The collinear phase-matching condition of the type-0 configuration can be satisfied using a pump wavelength in the 0.7–1 μm band. researchgate.netnih.gov This allows for the generation of THz waves over a broad range, from 0.1 to 15 THz. optica.orgresearchgate.netnih.gov The low refractive index dispersion of BNA between the optical and THz-wave regions is a key factor in achieving this wide tunability. spiedigitallibrary.org By optimizing the pump wavelengths, effective and widely tunable THz radiation can be produced. researchgate.net Tracking the long coherence length to satisfy the phase-matching condition enables efficient and widely tunable THz-wave generation. optica.org The THz emission range has been extended between 1 and 20 THz using millimeter-thick slabs. optica.orgoptica.org

Influence of Crystal Structure and Intermolecular Interactions on NLO Response

The crystal structure and intermolecular interactions within BNA play a crucial role in its NLO properties. BNA crystallizes in an orthorhombic structure, which is advantageous for NLO applications. researchgate.net The arrangement of molecules in the crystal lattice, particularly the alignment of the charge-transfer axis, significantly influences the macroscopic NLO response.

Intermolecular interactions, such as π-π stacking and hydrogen bonds, contribute to the stability of the crystal structure and affect the electronic properties of the molecules. mdpi.com In nematic liquid crystals doped with BNA, the phenyl groups of BNA induce strong intermolecular π-π interactions with the polar substituents of the liquid crystal molecules. mdpi.com The two benzene (B151609) rings of BNA are attached at an angle of approximately 80°, which can disturb the alignment of liquid crystals. mdpi.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions. researchgate.net

Theoretical Models for NLO Enhancement (e.g., Electrical anharmonicity, vibronic couplings)

Theoretical models are employed to understand and enhance the NLO properties of BNA. The contributions of electrical anharmonicity and vibronic couplings to the optical nonlinearity of BNA have been investigated using various spectroscopic techniques, including FT-IR, polarized FT-NIR, and resonance Raman spectroscopy. nih.govfigshare.com These studies reveal that vibronic couplings with intramolecular and intermolecular charge transfers are significant. nih.gov The origin of the second harmonic generation in the orthorhombic BNA crystal is proposed to be linked to these factors, as well as intermolecular hydrogen bonds and the role of the N-benzyl substituent. nih.gov Density Functional Theory (DFT) calculations are also used to reinforce the assignments of vibrational modes and to estimate mechanical and electrical anharmonicity. nih.gov

Terahertz (THz) Wave Generation and Spectroscopy

BNA has emerged as a highly efficient material for the generation of terahertz (THz) electromagnetic waves. elsevierpure.com It is considered one of the most promising organic crystals for powerful and broadband THz wave generation. optica.orgoptica.org

The generation of THz waves in BNA is typically achieved through optical rectification of femtosecond laser pulses or by phase-matched difference frequency generation (DFG) in the nanosecond regime. optica.orgoptica.orgarxiv.org BNA has been shown to be a more efficient THz emitter than other commonly used crystals like ZnTe and GaP within certain frequency ranges. elsevierpure.com Pumping BNA with both 800-nm and longer near-infrared wavelengths results in a broad THz spectrum, extending out to 6 THz with a 100-fs pump, provided the BNA sample is sufficiently thin. arxiv.org

The ability to generate widely tunable THz waves, from 0.1 to 15 THz, makes BNA a valuable tool for THz time-domain spectroscopy (THz-TDS). researchgate.netnih.govresearchgate.netresearchgate.net This technique has numerous applications in materials characterization, as the THz frequency range corresponds to the resonant frequencies of important fundamental excitations in crystalline materials, such as phonons and magnons. byu.edu Two-dimensional (2D) THz spectroscopy, utilizing high-field THz pulses generated from BNA, is a powerful tool for investigating these complex dynamics. byu.edu

The refractive index and absorption coefficient of BNA in the THz frequency regime have been measured using THz-TDS. researchgate.net These measurements are essential for optimizing THz generation and for understanding the material's response at these frequencies. The refractive index was found to be between 1.5 and 1.9 in one direction and between 1.9 and 2.3 in another, with several resonance peaks observed between 0 and 5 THz. researchgate.net

Electro-Optical Materials

The unique electro-optical properties of this compound have led to its investigation as a dopant in host materials to create advanced electro-optical systems, particularly in the field of liquid crystal displays.

Research has extensively explored the effects of doping nematic liquid crystals, such as E7, with this compound. nih.govmdpi.comresearchgate.net The introduction of BNA as a dopant into the LC matrix has been shown to significantly alter and improve the electro-optical characteristics of the host material. nih.govmdpi.com This doping strategy has proven effective for developing faster and more efficient liquid crystal devices. mdpi.com The organic nature of BNA allows for good dispersion within the liquid crystal host, leading to predictable and beneficial modifications of its physical properties. nih.govresearchgate.net

One of the most significant improvements observed in BNA-doped liquid crystals is the dramatic reduction in response times. Specifically, the fall time of a BNA-doped LC cell has been measured to be five times faster than that of a pure, undoped cell. nih.govmdpi.comresearchgate.netnih.gov This substantial improvement is a critical factor in applications requiring rapid switching, such as in next-generation displays to reduce motion blur. researchgate.net The faster response is also attributed to an additional restoring force created by the spontaneous polarization electric field of the BNA dopant. nih.govresearchgate.net

The enhanced performance of BNA-doped liquid crystals is directly linked to the compound's influence on the physical properties of the LC mixture. Studies have demonstrated that doping with BNA leads to a significant decrease in both the rotational viscosity and the threshold voltage of the liquid crystal cell. nih.govresearchgate.net Quantitatively, BNA doping has been reported to decrease the rotational viscosity by 44% and the threshold voltage by 25%. mdpi.comnih.gov The reduction in threshold voltage is a result of a decreased splay elastic constant and an increased dielectric anisotropy of the LC mixture. nih.govresearchgate.net The decrease in viscosity is associated with a reduction in the phase transition temperature of the mixture. nih.gov

Interactive Data Tables

Table 1: Performance of BNA-Doped Nematic Liquid Crystal E7

| Property | Undoped E7 LC | 3 wt% BNA-Doped E7 LC | Improvement |

|---|---|---|---|

| Fall Time | ~5x slower | 5-fold faster nih.govmdpi.com | Significant |

| Rotational Viscosity (γ) | 232.6 mPas mdpi.com | Reduced by 44% mdpi.comnih.gov | Significant |

| Threshold Voltage (Vth) | Higher | Reduced by 25% mdpi.comnih.gov | Significant |

| Dielectric Anisotropy (Δε) | 14.1 mdpi.com | Increased by 6% mdpi.com | Moderate |

Table 2: Properties of this compound for THz Applications

| Property | Value | Application Relevance |

|---|---|---|

| Nonlinear Optical Coefficient (d₃₃) | ~234 pm/V researchgate.netnih.gov | High efficiency for DFG and optical rectification. |

| THz Generation Range (DFG) | 0.1 - 15 THz researchgate.netnih.gov | Wide tunability for spectroscopy. |

| Optimal Pump Wavelength | 0.7 - 1 µm researchgate.netnih.gov | Compatible with common laser sources. |

| Refractive Index (a-axis) | 1.5 - 1.9 researchgate.net | Essential for phase-matching calculations. |

| Refractive Index (c-axis) | 1.9 - 2.3 researchgate.net | Essential for phase-matching calculations. |

Impact on Dielectric Anisotropy and Permittivity

The introduction of this compound, specifically its derivative N-benzyl-2-methyl-4-nitroaniline (BNA), as a dopant in nematic liquid crystals (LCs) has a discernible impact on the dielectric properties of the host material. The orientational order of liquid crystals is described by dielectric anisotropy (Δε), which is the difference between dielectric permittivities when measured parallel (ε∥) and perpendicular (ε⊥) to the director axis. This property is crucial for the performance of liquid crystal devices.

The permittivity of the liquid crystal mixture is also enhanced by the presence of the BNA dopant. mdpi.com DFT calculations show that BNA strengthens molecular interaction energy and dipole moment while decreasing the molecular energy gap, which collectively leads to an increase in the mixture's permittivity. mdpi.com

Table 1: Effect of BNA Doping on Dielectric Anisotropy of Nematic Liquid Crystal E7

| Dopant | Concentration | Change in Dielectric Anisotropy (Δε) | Reference |

| N-benzyl-2-methyl-4-nitroaniline (BNA) | 3 wt% | +6% | biosynth.com |

Application in Blue-Light Filtering Devices

The molecular structure of this compound imparts significant light-absorbing properties, particularly in the high-energy visible light spectrum. This makes it a promising material for applications in blue-light filtering devices, which are designed to protect the human eye from potentially harmful short-wavelength blue light.

Studies have shown that N-benzyl-2-methyl-4-nitroaniline (BNA) exhibits strong absorbance near a wavelength of 400 nm. biosynth.commolport.commdpi.com This absorption is drastic and enables BNA to function effectively as a blue-light intensity filter when incorporated into liquid crystal devices. biosynth.commdpi.com The transmission spectra of BNA-doped liquid crystal cells confirm this property, showing a significant loss of light transmission in the vicinity of 400 nm, which is directly attributed to the absorbance of the BNA molecules. biosynth.com Visually, this manifests as a yellow tint in the doped liquid crystal cell, a characteristic of materials that absorb blue light. biosynth.com

The integration of BNA into liquid crystal displays or smart windows provides a dual function: enhancing electro-optical performance and offering protection from blue light, which can help safeguard the retina from potential damage. biosynth.com Beyond filtering blue light, BNA also demonstrates strong absorbance in the ultraviolet (UV) range, suggesting its potential for use in anti-UV applications like protective glasses and smart windows. mdpi.com

Chemical Sensing Applications

Based on the available research, there are no documented applications of this compound in the field of chemical sensing. While the compound's optical and electronic properties are utilized in photonics and materials science, its use as a chemosensor for detecting specific analytes has not been reported in the reviewed literature.

Catalytic Roles and Transformations Involving 2 Benzyl 4 Nitroaniline Derivatives

Reduction Reactions of Nitro Groups

The nitro group in 2-benzyl-4-nitroaniline is a key functional group that can be transformed into an amino group, leading to the formation of important diamine derivatives. This reduction is typically achieved through catalytic hydrogenation or photocatalytic methods.

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. In a reaction analogous to the conversion of 4-nitroaniline (B120555) to p-phenylenediamine (B122844) and 2-nitroaniline (B44862) to ortho-phenylenediamine, the nitro group of this compound can be selectively reduced. nih.govwipo.intgoogle.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of a hydrogen source. rsc.orgpatsnap.com

For instance, the synthesis of N-benzyl-2-amino-4-nitroaniline has been achieved by the partial reduction of N-benzyl-2,4-dinitroaniline using sodium sulfide (B99878) hydrate (B1144303) and ammonium (B1175870) chloride in methanol (B129727). prepchem.com This demonstrates the feasibility of selectively reducing one nitro group in the presence of another, a principle that can be extended to the hydrogenation of this compound to yield 2-benzyl-1,4-phenylenediamine. The reaction conditions, including solvent, temperature, and pressure, are critical parameters that influence the reaction's efficiency and selectivity. google.compatsnap.com

Table 1: Examples of Catalytic Hydrogenation of Nitroanilines

| Starting Material | Product | Catalyst | Key Findings | Reference |

| o-Nitroaniline | o-Phenylenediamine | Palladium-carbon | High-pressure hydrogenation at 110°C and 1.0MPa. | patsnap.com |

| o-Nitroaniline | o-Phenylenediamine | Nickel | Reaction in methanol at 60-70°C and 2.0MPa. | patsnap.com |

| o-Nitroaniline | o-Phenylenediamine | Graphene oxide supported Palladium and Nickel | Bimetallic catalyst for efficient reduction. | google.com |

| 4-Nitrodiphenylamine | p-Phenylenediamine analogues | Raney nickel or Palladium | Transfer hydrogenation using alcohols or ketones as hydrogen donors. | rsc.orgpsu.edu |

Photocatalytic Conversion Processes

Photocatalysis presents a green and sustainable alternative for the reduction of nitroaromatics. rsc.orgnih.gov This method utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂) or cadmium sulfide (CdS), which, upon light irradiation, generate electron-hole pairs. rsc.orgmdpi.com These photogenerated electrons can then reduce the nitro group of compounds like this compound. The process is often carried out at room temperature and atmospheric pressure, reducing energy consumption. nih.gov

The efficiency of photocatalytic reduction can be influenced by various factors, including the type of photocatalyst, the solvent, the presence of a hole scavenger (often an alcohol), and the reaction atmosphere. rsc.org For example, the photocatalytic reduction of 4-nitroaniline to p-phenylenediamine has been successfully demonstrated using Ni/ZnSn(OH)₆ nanoparticles under visible light irradiation. psu.edu Similarly, platinum-doped lanthanum hydroxide (B78521) nanowires have shown high photocatalytic activity for the same conversion. ingentaconnect.com While direct studies on this compound are limited, these examples suggest that photocatalysis is a viable and promising route for its conversion to the corresponding diamine. The choice of catalyst and reaction conditions is crucial to prevent the recombination of electron-hole pairs and to ensure high conversion rates. nih.govrsc.org

Derivatization Reactions for Analytical and Synthetic Purposes

The amino group of this compound is a versatile functional handle for a variety of derivatization reactions. These reactions are not only important for synthesizing new compounds but also for developing sensitive analytical methods.

Formation of Schiff Bases and Imines

This compound, as a primary amine, can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which contain a carbon-nitrogen double bond (imine). jetir.orgfud.edu.ngrsisinternational.org This reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate, followed by dehydration. isca.meyoutube.comlibretexts.org

The formation of Schiff bases from nitroanilines is a well-established synthetic route. fud.edu.ngisca.meresearchgate.net For example, p-nitroaniline has been reacted with benzaldehyde (B42025) to synthesize the corresponding Schiff base. rsisinternational.org Similarly, this compound can be expected to react with various carbonyl compounds to generate a diverse library of imines. These Schiff bases are valuable intermediates in organic synthesis and can also exhibit interesting biological activities and serve as ligands in coordination chemistry. jetir.orgfud.edu.ng A general synthesis of 2-benzyl-N-substituted anilines has been reported through the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, proceeding via an imine condensation–isoaromatization pathway. nih.gov

Table 2: Synthesis of Schiff Bases from Nitroanilines

| Amine | Carbonyl Compound | Product Type | Key Aspects | Reference |

| p-Chloroaniline | m-Nitrobenzaldehyde | Schiff Base | Condensation reaction with catalytic glacial acetic acid. | jetir.org |

| 2-Nitroaniline | 2-Hydroxy-1-naphthaldehyde | Schiff Base Ligand | Formed in a 1:1 molar ratio. | fud.edu.ng |

| m-Nitroaniline | Benzaldehyde | Schiff Base | Reaction in ethanol (B145695) with NaOH catalysis. | isca.me |

| p-Nitroaniline | Benzaldehyde | Schiff Base | Synthesized by stirring an equimolar amount of reactants. | rsisinternational.org |

Application in Analytical Derivatization Methods (e.g., HPLC-UV for benzyl (B1604629) halides)

Derivatization is a common strategy in analytical chemistry to enhance the detectability of analytes. This compound can potentially be used as a derivatizing agent for the analysis of various compounds, such as benzyl halides, using techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV). The primary amino group of this compound can act as a nucleophile, reacting with electrophilic species.

While direct application of this compound as a derivatizing agent is not extensively documented, the principle is well-established with similar compounds. For instance, 1-(4-nitrophenyl)piperazine (B103982) has been successfully used as a derivatizing reagent for the determination of benzyl halides. rsc.org The reaction of the amine with the benzyl halide forms a derivative with a strong chromophore (the nitrobenzene (B124822) moiety), allowing for sensitive detection at a specific wavelength (e.g., 392 nm), which minimizes matrix interference. rsc.org However, studies have shown that the derivatization reaction between benzyl bromide and simple nitroanilines like 2-nitroaniline and 4-nitroaniline proceeds very slowly, likely due to the electron-withdrawing effect of the nitro group, which reduces the nucleophilicity of the amino group. nih.gov This suggests that while feasible, the derivatization efficiency with this compound might require optimization of reaction conditions.

Influence of Substrate and Reagent Properties on Derivatization Efficiency

The efficiency of a derivatization reaction is governed by the properties of both the substrate and the derivatizing reagent. In the context of using an amine like this compound for derivatization, its nucleophilicity is a key factor. The presence of the electron-withdrawing nitro group on the aniline (B41778) ring significantly reduces the electron density on the amino group, thereby decreasing its nucleophilic strength. rsc.org

This effect is evident when comparing the reactivity of nitroanilines with other amines. For example, the derivatization of benzyl bromide with nitroanilines (2-NA, 4-NA) is reported to be very slow. nih.gov In contrast, reagents where the nucleophilic amine is further away from the deactivating nitro group, such as 1-(4-nitrophenyl)piperazine, exhibit much higher reaction rates. rsc.org This highlights the importance of the electronic environment of the reacting functional group.

Development of Catalytic Systems

The transformation of this compound and its derivatives is a focal point of research, leveraging advanced catalytic systems to achieve desired chemical modifications. These systems are broadly categorized based on their phase relative to the reactants and the nature of the catalytic material, with significant developments in both heterogeneous and homogeneous catalysis, particularly through the use of nanomaterials. Understanding the mechanisms of these catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts.

Heterogeneous and Homogeneous Catalysis

Catalytic processes for the transformation of nitroaromatic compounds, such as derivatives of this compound, can be classified as either heterogeneous or homogeneous. In heterogeneous catalysis , the catalyst exists in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture. A primary advantage of this approach is the ease of separation of the catalyst from the reaction products, allowing for straightforward recovery and reuse, which is both economically and environmentally beneficial. semanticscholar.orgbohrium.com Solid-supported metal catalysts and metal oxide nanoparticles are common examples used in the reduction of nitroarenes. semanticscholar.orgbohrium.com

In contrast, homogeneous catalysis involves a catalyst that is in the same phase as the reactants, usually dissolved in the reaction solvent. This often leads to higher reaction rates and better selectivity due to the uniform distribution of catalytic sites and the absence of mass transfer limitations that can occur in heterogeneous systems. However, the separation of the catalyst from the product can be challenging and costly. Iron(III)-TAML complexes, which are soluble in aqueous solutions, can act as homogeneous catalysts for oxidation reactions. google.comresearchgate.net The choice between heterogeneous and homogeneous catalysis depends on the specific requirements of the chemical transformation, including desired reaction speed, selectivity, and the practicalities of catalyst cost and recyclability.

Nanomaterial-Based Catalysts (e.g., CuFe2O4 nanoparticles, Fe(III)-TAML catalyst)

The advent of nanotechnology has introduced a variety of highly efficient catalysts for organic synthesis. The large surface-area-to-volume ratio of nanomaterials provides a high density of active sites, significantly enhancing catalytic activity.

CuFe2O4 Nanoparticles: Copper ferrite (B1171679) (CuFe2O4) nanoparticles have emerged as effective and magnetically separable heterogeneous catalysts for the reduction of nitroanilines. semanticscholar.org These nanoparticles facilitate the reduction of the nitro group to an amino group in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4). semanticscholar.orgbohrium.com Studies on the reduction of 4-nitroaniline (4-NA) and 2-nitroaniline (2-NA) have demonstrated the high efficiency and reusability of these nanocatalysts. semanticscholar.org For instance, CuFe2O4 nanoparticles synthesized via a one-step hydrothermal method were used to reduce 4-NA and 2-NA to their corresponding phenylenediamines with conversion percentages of 96.5% and 95.6% in 40 and 90 seconds, respectively. semanticscholar.org The catalyst's magnetic properties allow for easy recovery using an external magnet, and it can be reused for multiple cycles without a significant loss of catalytic activity. semanticscholar.org

Further enhancements have been achieved by creating nanocomposites, such as CuFe2O4 nanoparticles supported on carbon quantum dots (CQDs). dntb.gov.uadntb.gov.uanih.gov A CuFe2O4@CQD nanocomposite showed a remarkable increase in catalytic activity, reducing para-nitroaniline in just 8 seconds and ortho-nitroaniline in 27 seconds. dntb.gov.ua This improved performance is attributed to the synergistic effects between the CuFe2O4 nanoparticles and the carbon quantum dots, which enhance electron transfer. bohrium.comnih.gov

| Catalyst | Substrate | Time (s) | Conversion (%) | Rate Constant (k) | Citation(s) |

| CuFe2O4 NPs | 4-nitroaniline | 40 | 96.5 | 7.49 x 10⁻² s⁻¹ | semanticscholar.org |

| CuFe2O4 NPs | 2-nitroaniline | 90 | 95.6 | 3.19 x 10⁻² s⁻¹ | semanticscholar.org |

| CuFe2O4@CQD | para-nitroaniline | 8 | - | 5.48 x 10⁻¹ s⁻¹ | dntb.gov.ua |

| CuFe2O4@CQD | ortho-nitroaniline | 27 | - | 8.39 x 10⁻² s⁻¹ | dntb.gov.ua |

Fe(III)-TAML catalyst: Iron-Tetraamido Macrocyclic Ligand (Fe-TAML) catalysts are a class of synthetic molecules that mimic oxidative enzymes. informahealthcare.com These catalysts, particularly the Fe(III) complexes, are powerful activators of hydrogen peroxide and other peroxides for the oxidation of a wide range of organic substrates. google.comnih.govnih.gov The catalytic activity and stability of Fe-TAMLs can be tuned by modifying the macrocyclic ligand, for example, by introducing electron-withdrawing groups like a nitro group. informahealthcare.com While primarily studied for the degradation of dyes and other pollutants in wastewater, the mechanism of Fe-TAMLs holds potential for the oxidative transformation of compounds like this compound. researchgate.netinformahealthcare.com The catalytic cycle involves the activation of H2O2 by the Fe(III)-TAML complex to form a highly reactive oxidizing species that then attacks the substrate. nih.gov The design of these catalysts can be optimized to function at near-neutral pH, making them suitable for a broader range of environmentally relevant conditions. nih.govnih.gov

Mechanistic Insights into Catalytic Cycles (e.g., Hydrogen-transfer redox system)

Understanding the reaction mechanism is key to optimizing catalytic processes. For the reduction of nitroaromatic compounds, a common and efficient pathway is the catalytic transfer hydrogenation (CTH) . mdpi.comresearchgate.net This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor molecule, such as ammonium formate, formic acid, or alcohols, in the presence of a transition metal catalyst, commonly palladium on a carbon support (Pd/C). mdpi.comresearchgate.netresearchgate.net

The CTH mechanism for reducing a nitroarene to an aniline derivative generally involves the following steps:

The hydrogen donor (e.g., formic acid) adsorbs onto the metal catalyst surface and decomposes to release hydrogen. researchgate.net

The nitro compound also adsorbs onto the catalyst surface.

The catalytically activated hydrogen is transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. rsc.org

A related process is the hydrogen-transfer redox system , which can be used for tandem reactions. For example, a bimetallic palladium-iron catalyst has been shown to facilitate the cross-coupling of alcohols and nitroarenes to form imines. researchgate.net This process occurs in a single operation through three consecutive steps: the oxidation of the alcohol to an aldehyde, the reduction of the nitroarene to an amine, and finally, the dehydrative condensation of the newly formed aldehyde and amine to yield the imine. researchgate.net This demonstrates a highly atom-economical and efficient synthetic route that relies on the in-situ generation and reaction of intermediates, powered by the hydrogen transfer between the alcohol and the nitroarene. researchgate.net

In systems using sodium borohydride as the reductant with nanocatalysts like CuFe2O4, the mechanism involves the transfer of electrons from the borohydride (BH4⁻) ions to the nitro compound, mediated by the surface of the metal nanoparticles. semanticscholar.orgrsc.org The nanoparticles act as a conduit, facilitating this electron transfer and thereby accelerating the reduction of the nitro group. rsc.org

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 2-Benzyl-4-nitroaniline in laboratory settings?

- Methodological Answer : Follow protocols for aromatic amines and nitro compounds. For ingestion, avoid inducing vomiting; provide water if conscious and seek immediate medical attention. For inhalation, move the individual to fresh air and monitor respiratory distress. Use personal protective equipment (PPE) including nitrile gloves and fume hoods to minimize exposure .

Q. How can spectroscopic methods confirm the structure of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to identify aromatic protons (e.g., benzyl CH₂ at δ ~4.5 ppm) and nitro group electronic effects. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₁N₂O₂). Infrared (IR) spectroscopy can confirm nitro (asymmetric stretching ~1520 cm⁻¹) and amine (N-H stretch ~3400 cm⁻¹) functional groups .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : Adapt nitroaniline synthesis protocols. For example:

- Step 1 : Nitration of benzylaniline derivatives using mixed acid (H₂SO₄/HNO₃) under controlled temperature (0–5°C).

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor regioselectivity to avoid 3-nitro isomers using TLC (Rf ~0.4 in 1:3 EtOAc/hexane) .

Advanced Research Questions

Q. How do substituents on the benzyl group influence the electronic properties of this compound?

- Methodological Answer : Perform Hammett analysis by synthesizing derivatives with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups. Use cyclic voltammetry to measure redox potentials and DFT calculations (B3LYP/6-311+G(d,p)) to correlate substituent effects with nitro group reactivity. Compare NMR chemical shifts to assess electron density changes .

Q. What mechanisms govern the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : NAS is facilitated by the electron-withdrawing nitro group, which activates the aromatic ring. Design experiments with varying nucleophiles (e.g., hydroxide, amines) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via HPLC-MS and kinetic studies to determine rate constants. Compare with nitroso analogues, which exhibit enhanced reactivity due to weaker conjugation .

Q. How can contradictory data on the solubility of this compound in organic solvents be resolved?

- Methodological Answer : Replicate solubility tests using standardized conditions (e.g., 25°C, saturated solutions filtered through 0.45 μm membranes). Use UV-Vis spectroscopy to quantify solubility in solvents like dichloromethane, benzene, or DMSO. Cross-validate with computational solubility parameters (Hansen solubility theory) to identify outliers caused by impurities or polymorphic forms .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Verify purity via HPLC (≥98% area) and differential scanning calorimetry (DSC) to detect polymorphs. Compare results with literature using identical heating rates (e.g., 5°C/min). Contaminants like 4-nitro isomers (mp ~150°C) may lower observed melting points; recrystallize from ethanol/water to isolate pure forms .

Q. What strategies optimize the detection of this compound in environmental samples?

- Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges for pre-concentration. Analyze via GC-MS using a DB-5MS column (30 m × 0.25 mm) with splitless injection. Derivatize with acetic anhydride to improve volatility. Validate recovery rates (≥85%) using spiked matrices and internal standards (e.g., deuterated aniline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.